H-Ala-Ala-Ala-Tyr-Ala-Ala-OH

Description

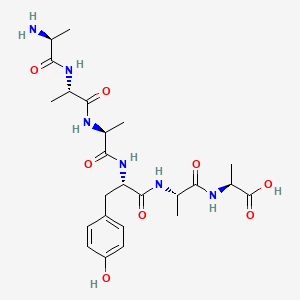

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N6O8/c1-11(25)19(32)26-12(2)20(33)27-14(4)22(35)30-18(10-16-6-8-17(31)9-7-16)23(36)28-13(3)21(34)29-15(5)24(37)38/h6-9,11-15,18,31H,10,25H2,1-5H3,(H,26,32)(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38)/t11-,12-,13-,14-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJRMHGWIHXNKG-XFEXQEHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Considerations for Research on H Ala Ala Ala Tyr Ala Ala Oh

Peptide Synthesis Strategies for Academic Study

The creation of H-Ala-Ala-Ala-Tyr-Ala-Ala-OH for research purposes primarily relies on established peptide synthesis methodologies. The choice of strategy often depends on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for synthesizing peptides of moderate length like this compound. bachem.compowdersystems.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.commdpi.comvapourtec.com This approach simplifies the purification process as excess reagents and by-products can be easily washed away after each coupling and deprotection step. bachem.comvapourtec.com The synthesis is typically carried out from the C-terminus to the N-terminus. For this compound, the first amino acid, Alanine (B10760859), would be attached to the resin, followed by the sequential coupling of the remaining amino acids.

Two main chemical strategies are employed in SPPS:

Fmoc (9-fluorenylmethyloxycarbonyl) strategy: This is a widely used method where the Nα-amino group of the incoming amino acid is protected by an Fmoc group, which is cleaved by a mild base like piperidine. mdpi.com

Boc (tert-butyloxycarbonyl) strategy: This strategy utilizes the acid-labile Boc group for Nα-protection, which is removed by an acid such as trifluoroacetic acid (TFA). nih.gov

Solution-Phase Peptide Synthesis: While less common for routine laboratory-scale synthesis of hexapeptides, solution-phase synthesis is a viable alternative, particularly for large-scale production. This method involves the coupling of amino acid or peptide fragments in a homogenous solution. The purification of intermediates after each step can be more challenging compared to SPPS. A fragment condensation approach could be employed, where smaller peptide fragments, for instance, H-Ala-Ala-Ala-OH and H-Tyr-Ala-Ala-OH, are synthesized separately and then coupled together.

Hybrid Approaches: A combination of SPPS and solution-phase synthesis can also be utilized. For example, peptide fragments can be synthesized using SPPS, cleaved from the resin, and then coupled together in solution.

Advanced Purification and Characterization Techniques for Research-Grade Peptides

Following synthesis, the crude peptide product contains the target peptide along with various impurities such as truncated or deletion sequences. Therefore, rigorous purification and characterization are essential to obtain a research-grade product with high purity.

Purification:

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for purifying synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. lcms.czresearchgate.net In RP-HPLC, the peptide is separated based on its hydrophobicity. A non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. lcms.czresearchgate.netpeptide.com The peptide is eluted by a gradient of increasing organic solvent concentration.

Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove a significant portion of impurities before final purification by HPLC. nih.gov This can enhance the efficiency of the subsequent HPLC step. nih.gov

Characterization:

Once purified, the identity and purity of the this compound peptide must be confirmed using various analytical techniques.

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides. researchgate.net Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions, thus confirming the correct amino acid sequence. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution. nih.govnmims.edu One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to assign the proton resonances to specific amino acid residues in the peptide sequence. nmims.eduuzh.ch The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, which is crucial for determining the peptide's conformation. uzh.ch

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide. researchgate.netusp.org The peptide is first hydrolyzed into its constituent amino acids, which are then separated and quantified, typically by chromatography. researchgate.nettamu.edu This analysis verifies that the correct amino acids are present in the expected ratios. tamu.edu

Quantitative Analysis Methods for Peptide Concentration Determination

Accurate determination of the peptide concentration is critical for its use in biological assays and other quantitative studies.

UV-Vis Spectrophotometry: The presence of the tyrosine residue in this compound allows for a straightforward method of concentration determination using UV-Vis spectrophotometry. The aromatic side chain of tyrosine absorbs UV light at a characteristic wavelength, typically around 275-280 nm. vulcanchem.com A standard curve can be generated using known concentrations of the purified peptide or the free amino acid tyrosine to determine the concentration of an unknown sample. optica.org

Amino Acid Analysis (AAA): As mentioned earlier, AAA can provide an absolute quantification of the peptide by determining the exact amount of each amino acid present after hydrolysis. tamu.edunih.govalphalyse.com This is considered a "gold standard" method for peptide quantification. tamu.edualphalyse.com

Quantitative NMR (qNMR): NMR spectroscopy can also be used for quantitative purposes. By integrating the signals of the peptide's protons against a known concentration of an internal or external standard, the concentration of the peptide can be accurately determined. optica.orgoptica.org This method is particularly useful as it does not require a chromophore and can provide quantitative information without the need for response factor determination. spectralservice.de

Table 1: Summary of Methodological Considerations

| Stage | Method | Purpose | Key Considerations |

|---|---|---|---|

| Synthesis | Solid-Phase Peptide Synthesis (SPPS) | To build the peptide chain | Choice of Fmoc or Boc strategy, resin type, coupling reagents. |

| Solution-Phase Synthesis | Alternative for large-scale production | Requires purification of intermediates. | |

| Purification | Reversed-Phase HPLC (RP-HPLC) | To isolate the target peptide from impurities | Column type (e.g., C18), mobile phase composition (water/acetonitrile with TFA), gradient optimization. |

| Characterization | Mass Spectrometry (MS) | To confirm molecular weight and sequence | ESI or MALDI ionization, MS/MS for fragmentation analysis. |

| NMR Spectroscopy | To determine 3D structure in solution | 1D and 2D experiments (COSY, TOCSY, NOESY). | |

| Amino Acid Analysis (AAA) | To verify amino acid composition | Hydrolysis of the peptide followed by chromatographic separation and quantification of amino acids. | |

| Quantification | UV-Vis Spectrophotometry | To determine peptide concentration | Based on the absorbance of the tyrosine residue. |

| Amino Acid Analysis (AAA) | For absolute quantification | Considered a highly accurate method. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Alanine |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

| Piperidine |

| 9-fluorenylmethyloxycarbonyl (Fmoc) |

| tert-butyloxycarbonyl (Boc) |

| H-Ala-Ala-Ala-OH |

| H-Tyr-Ala-Ala-OH |

Conformational Landscape and Structural Dynamics of H Ala Ala Ala Tyr Ala Ala Oh

Theoretical Predictions of H-Ala-Ala-Ala-Tyr-Ala-Ala-OH Secondary Structures

Theoretical methods provide crucial insights into the probable secondary structures that this compound may adopt. These predictions are often based on the known conformational propensities of individual amino acids derived from statistical analyses of protein databases and computational simulations. csbsju.eduarxiv.org

Alanine (B10760859) (Ala) is known to be a strong helix-forming residue, while Tyrosine (Tyr) also shows a preference for helical and sheet conformations. csbsju.edupuigdomenech.eu Early methods, such as the Chou-Fasman algorithm, use these propensities to predict secondary structures by analyzing stretches of amino acids. csbsju.edu For this compound, the high content of alanine suggests a propensity to form an α-helical structure.

More advanced computational techniques, such as molecular dynamics (MD) simulations, offer a more dynamic and detailed picture. researchgate.netnih.gov These simulations model the interactions between all atoms in the peptide and the surrounding solvent molecules over time, allowing for the exploration of the conformational energy landscape. aip.org For alanine-based peptides, MD simulations have shown that while alanine has a high intrinsic helical propensity, short peptides in solution may still predominantly sample random coil or turn-like structures. pnas.orgnih.gov The simulations also highlight that environmental conditions, such as the solvent, significantly influence the resulting conformations. pnas.org

| Amino Acid | Preferred Secondary Structure(s) | Rationale | Supporting Evidence |

|---|---|---|---|

| Alanine (Ala) | α-Helix | Small, non-polar side chain that fits well into the helical structure without causing steric hindrance. | High occurrence in helical regions of proteins; host-guest studies. arxiv.orgpnas.org |

| Tyrosine (Tyr) | β-Sheet, α-Helix | Bulky aromatic side chain can participate in stabilizing π-π stacking interactions within sheets and helices. The hydroxyl group can act as a hydrogen bond donor/acceptor. | Statistical analysis of protein structures; known to be involved in sheet-forming regions and can stabilize helices. puigdomenech.eunih.gov |

Experimental Elucidation of this compound Conformations in Solution

Experimental techniques are essential for validating theoretical predictions and providing a direct measure of the peptide's conformation in solution. The primary methods used for this purpose are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of peptides. revistadechimie.ro

α-Helical structures typically exhibit a CD spectrum with two negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.

β-Sheet structures show a single negative band around 218 nm and a positive band near 195 nm. researchgate.net

Random coil conformations are generally characterized by a strong negative band below 200 nm. revistadechimie.ro

For a short, linear peptide like this compound in an aqueous buffer, the CD spectrum would likely indicate a predominantly random coil structure. revistadechimie.rotandfonline.com However, the presence of the tyrosine residue can complicate the interpretation of far-UV CD spectra, as its aromatic side chain can contribute to the signal. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about the peptide's structure and dynamics. researchgate.net By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to determine the average distances between atoms and deduce the predominant solution conformation. acs.orgnih.gov For instance, specific patterns of NOEs between backbone protons can confirm the presence of helical or sheet structures. acs.org In aqueous solutions of short linear peptides, NMR chemical shifts often correspond to values expected for a random coil conformation. researchgate.net

| Secondary Structure | Circular Dichroism (CD) Key Features | NMR Key Features |

|---|---|---|

| α-Helix | Negative bands at ~222 nm and ~208 nm; positive band at ~192 nm. | Characteristic short-range NOEs (e.g., dNN(i,i+1), dαN(i,i+3)); small 3JHNα coupling constants (~4 Hz). |

| β-Sheet | Negative band at ~218 nm; positive band at ~195 nm. | Strong dαN(i,i+1) NOEs; large 3JHNα coupling constants (~9 Hz); long-range NOEs between adjacent strands. |

| Random Coil | Strong negative band below 200 nm. | Chemical shift values close to "random coil" reference values; absence of consistent long-range NOEs. researchgate.net |

Conformational Transitions and Environmental Influences on this compound

The conformational equilibrium of this compound is highly sensitive to its chemical and physical environment. Factors such as solvent composition, pH, and temperature can induce significant structural transitions.

Solvent Effects: The choice of solvent has a profound impact on peptide conformation. In aqueous solutions, the strong hydrogen-bonding capacity of water competes with intramolecular hydrogen bonds, often leading to a disordered or random coil state for short peptides. tandfonline.com In contrast, co-solvents like trifluoroethanol (TFE) are known to reduce the polarity of the solvent and promote the formation of intramolecular hydrogen bonds, thereby stabilizing helical structures. revistadechimie.ronih.gov Studies on other tyrosine-containing peptides have demonstrated a shift from random coil to α-helical conformation upon the addition of TFE. nih.gov

pH and Temperature: Changes in pH can alter the ionization states of the N-terminal amino group and the C-terminal carboxyl group, as well as the phenolic hydroxyl group of tyrosine. These changes in charge can affect electrostatic interactions within the peptide and with the solvent, potentially leading to conformational adjustments. Temperature variations can also shift the conformational equilibrium by influencing the stability of non-covalent interactions like hydrogen bonds and hydrophobic interactions.

| Environmental Factor | Effect on this compound Structure | Mechanism |

|---|---|---|

| Aqueous Buffer (e.g., water) | Favors random coil conformation. tandfonline.com | Water molecules compete for hydrogen bonding, disrupting intramolecular H-bonds required for stable secondary structures. |

| Organic Co-solvents (e.g., TFE) | Promotes α-helical conformation. revistadechimie.ronih.gov | Reduces solvent polarity, strengthening intramolecular hydrogen bonds that stabilize helical turns. |

| pH Changes | Can alter conformation. | Changes in the protonation state of terminal groups and the tyrosine side chain modify electrostatic interactions. |

| Temperature Increase | Typically increases flexibility and disorder. | Provides thermal energy to overcome conformational barriers, favoring entropically driven disordered states. |

Impact of the Tyrosine Residue on this compound Conformational Flexibility and Stability

The centrally located tyrosine residue plays a critical role in the structural properties of this compound, extending beyond its intrinsic propensity for certain secondary structures. nih.gov

The bulky aromatic side chain of tyrosine can engage in several non-covalent interactions that influence the peptide's conformation and stability. These include:

π-π Stacking: The aromatic ring can stack with other aromatic residues if present, or potentially fold back onto the peptide backbone, stabilizing specific turn-like structures. researchgate.net

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming interactions with backbone carbonyl groups or other side chains, which can constrain the peptide's flexibility. researchgate.net

Furthermore, the tyrosine residue is a versatile experimental probe. Its intrinsic fluorescence and UV absorbance provide convenient handles for monitoring peptide concentration and studying binding interactions or conformational changes without the need for external labels. nih.gov However, its presence can also introduce complexities, such as altering the CD spectrum, which requires careful interpretation. acs.org Studies on tyrosine-rich peptides have highlighted the crucial role of this residue in driving self-assembly and controlling structural transitions. nih.govresearchgate.net

| Interaction Type | Description | Potential Structural Impact |

|---|---|---|

| π-π Stacking | Interaction between the aromatic rings of tyrosine residues or between the ring and the peptide backbone. | Can stabilize folded or turn conformations. researchgate.net |

| Hydrogen Bonding | The phenolic -OH group can donate or accept a hydrogen bond. | Restricts conformational freedom by forming intramolecular H-bonds, potentially stabilizing turns or local folded structures. researchgate.net |

| Hydrophobic Interactions | Interaction of the aromatic ring with non-polar alanine side chains. | Contributes to the overall compactness and stability of certain conformations. |

| Cation-π Interactions | Electrostatic interaction between the electron-rich aromatic ring and a cation (if present). | Can mediate interactions with metal ions or positively charged residues. |

Self Assembly Mechanisms and Supramolecular Architectures of H Ala Ala Ala Tyr Ala Ala Oh

Fundamental Driving Forces for Short Peptide Self-Assembly

The spontaneous organization of H-Ala-Ala-Ala-Tyr-Ala-Ala-OH into higher-order structures is governed by a combination of weak, non-covalent interactions. rsc.orgacs.org The synergy between these forces overcomes the entropic penalty of ordering, leading to stable supramolecular architectures. rsc.org

Hydrogen Bonding: Hydrogen bonds are a primary directional force in peptide self-assembly. rsc.org For this compound, these bonds form between the amide (-CONH-) groups of the peptide backbones of adjacent molecules. This interaction is fundamental to the formation of secondary structures like β-sheets, where extended peptide chains align either in a parallel or antiparallel fashion, creating a stable, sheet-like arrangement. rsc.orgnih.gov

π-π Stacking: The aromatic ring of the central tyrosine residue is the key contributor to π-π stacking interactions. mdpi.com These interactions occur when the electron-rich π-orbitals of adjacent tyrosine rings overlap, providing significant stabilization energy to the assembled structure. nih.gov This force is a major driver for the assembly of aromatic peptides and often dictates the core packing of the resulting nanostructures. rsc.org

Electrostatic Interactions: The terminal ends of the this compound peptide possess ionizable groups: a primary amine (H-) at the N-terminus and a carboxylic acid (-OH) at the C-terminus. At physiological pH, these exist in their charged forms (NH₃⁺ and COO⁻). Electrostatic attractions between these opposite charges on different molecules can contribute to the stability of the assembly, while repulsions between like charges can influence the spacing and morphology of the final structures. rsc.orgacs.org

Table 1: Key Driving Forces in this compound Self-Assembly

| Driving Force | Contributing Structural Feature | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Peptide Backbone Amides (-CONH-) | Promotes directional growth and β-sheet formation. rsc.org |

| π-π Stacking | Tyrosine Aromatic Ring | Stabilizes the core of the assembly through aromatic interactions. rsc.orgnih.gov |

| Hydrophobic Interactions | Alanine (B10760859) Methyl Groups, Tyrosine Side Chain | Drives aggregation in water to minimize exposure of non-polar groups. acs.org |

| Electrostatic Interactions | N-terminal Amine (NH₃⁺), C-terminal Carboxylate (COO⁻) | Influences intermolecular attraction/repulsion and stabilizes overall structure. acs.org |

Kinetics and Thermodynamics of this compound Self-Assembly

The formation of supramolecular structures from this compound is a process governed by both thermodynamic and kinetic principles. rsc.org While specific experimental data for this exact hexapeptide is limited, the general framework for peptide self-assembly can be applied.

Thermodynamically, the self-assembly is a spontaneous process driven by a favorable change in Gibbs free energy (ΔG). This is typically achieved through a negative enthalpy change (ΔH), resulting from the formation of stabilizing non-covalent bonds (hydrogen bonds, π-π stacking), and a positive entropy change (ΔS), primarily from the release of water molecules associated with hydrophobic surfaces (the hydrophobic effect). rsc.orgcam.ac.uk The process is often concentration-dependent, occurring only above a critical aggregation concentration where the energetic benefits of assembly outweigh the entropic cost of ordering the peptide monomers. mdpi.com

Kinetically, peptide self-assembly often follows a nucleated growth mechanism, similar to protein aggregation. nih.govcam.ac.uk This process involves two key stages:

Nucleation (Lag Phase): Monomers slowly associate to form unstable, small oligomers. This is often the rate-limiting step, as the formation of a stable "nucleus" is energetically unfavorable.

Elongation (Growth Phase): Once a stable nucleus is formed, it acts as a template for the rapid addition of further monomers, leading to the growth of larger supramolecular structures like fibrils. cam.ac.uk Kinetic analysis of similar systems has shown that this process can be complex, sometimes involving secondary nucleation pathways where the surface of existing fibrils catalyzes the formation of new nuclei. mdpi.com

Morphological Characterization of this compound Self-Assembled Structures

Based on its molecular structure and studies of analogous peptides, this compound is expected to form a variety of well-defined supramolecular nanostructures in solution. Aromatic amino acids like tyrosine are known to promote the formation of structures such as fibrils, nanorods, and nanotubes, while alanine repeats can contribute to the formation of β-sheet-based assemblies. rsc.orgresearchgate.netrsc.org

Potential morphologies include:

Fibrils and Nanorods: These are elongated, high-aspect-ratio structures that are the most common morphology for short, self-assembling peptides that form β-sheets. rsc.orgrsc.org The fibrils would likely consist of peptides arranged in a cross-β structure, where the peptide backbones are hydrogen-bonded perpendicular to the long axis of the fibril.

Nanoribbons: These are flattened, tape-like fibrillar structures that have been observed for tyrosine-containing peptides. researchgate.net

Vesicles: Under certain conditions, amphiphilic peptides can form spherical, bilayer structures known as vesicles, enclosing an aqueous core. While less common for this type of linear peptide, it remains a possibility depending on the assembly conditions. rsc.org

The characterization of these morphologies relies on high-resolution microscopy techniques such as:

Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM)

Atomic Force Microscopy (AFM)

These methods allow for direct visualization of the size, shape, and surface details of the self-assembled architectures. rsc.orgrsc.org

Influence of Tyrosine Aromaticity on Self-Assembly Propensity and Morphology

The central tyrosine residue plays a commanding role in the self-assembly of this compound. nih.govacs.org Its influence is multifaceted, stemming from both its aromatic nature and its functional hydroxyl group.

The aromatic ring of tyrosine is a powerful motif for promoting self-assembly through π-π stacking interactions. acs.orgrsc.org In theoretical screenings of dipeptides, those containing aromatic residues like tyrosine and phenylalanine showed the highest propensity for self-association. rsc.org This interaction provides a strong, non-directional cohesive force that helps to stabilize the core of the assembled nanostructure.

Furthermore, the phenolic hydroxyl (-OH) group on the tyrosine ring can act as both a hydrogen bond donor and acceptor. nih.govacs.org This allows for additional, specific intermolecular interactions that can guide the packing of the peptides and influence the final morphology. Studies on different tyrosine-containing peptides have demonstrated that the position of the tyrosine residue within the sequence is critical in dictating the resulting nanostructure, affecting the ability of nanofibers to associate into larger bundles. acs.org In the this compound sequence, the central placement of tyrosine, flanked by hydrophobic alanine blocks, suggests it acts as a key recognition and stabilization site, likely forming the core of a β-sheet-based fibrillar assembly.

Strategies for Modulating the Self-Assembly of this compound

The self-assembly process of this compound can be controlled and tuned by altering the external environmental conditions. This tunability is a key feature of supramolecular systems and allows for the rational design of materials with specific properties. nih.gov

Table 2: Interactive Table of Factors Modulating Self-Assembly

| Factor | Mechanism of Action | Expected Outcome |

|---|---|---|

| pH | Alters the protonation state of the N-terminal amine (NH₂) and C-terminal carboxyl (COOH) groups. sci-hub.se At low pH, both are protonated (NH₃⁺, COOH), leading to net positive charge and repulsion. At high pH, both are deprotonated (NH₂, COO⁻), leading to net negative charge and repulsion. Near the isoelectric point (pI), the zwitterionic form (NH₃⁺, COO⁻) dominates, minimizing repulsion and favoring assembly. acs.org | Controls the "on/off" switch for assembly by tuning electrostatic interactions. Gelation is often favored near the peptide's pI. sci-hub.se |

| Ionic Strength | The addition of salt (e.g., NaCl) introduces ions that can screen electrostatic charges between peptide molecules. This Debye screening reduces repulsive forces between similarly charged peptides, thereby promoting aggregation. | Lowering the energy barrier for aggregation, potentially accelerating assembly kinetics and affecting the morphology of the final structures. |

| Peptide Concentration | Self-assembly is a concentration-dependent equilibrium process. Aggregation typically occurs only above a critical aggregation concentration (CAC), where the monomer concentration is high enough to favor the formation of stable nuclei. nih.govrsc.org | Increasing concentration generally leads to the formation of larger and more extensive structures. It can shift the morphology from smaller oligomers to larger fibrils or hydrogels. rsc.org |

Molecular Recognition and Binding Interactions of H Ala Ala Ala Tyr Ala Ala Oh

Principles of Peptide-Ligand Molecular Recognition

Molecular recognition between a peptide, such as H-Ala-Ala-Ala-Tyr-Ala-Ala-OH, and its binding partner (ligand) is a highly specific process governed by a variety of non-covalent interactions. fiveable.metrinity.edu These interactions, though individually weak, collectively contribute to the stability and specificity of the peptide-ligand complex. The primary forces at play include:

Hydrogen Bonding: This occurs between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In peptides, the amide groups of the backbone, as well as polar side chains like that of tyrosine, are key participants in hydrogen bonding.

Electrostatic Interactions: These are attractive or repulsive forces between charged groups. The free amino terminus (-NH3+) and carboxyl terminus (-COO-) of this compound, along with any charged residues on its binding target, can form salt bridges.

Van der Waals Forces: These are weak, short-range attractions between all atoms. They arise from temporary fluctuations in electron distribution and become significant when many atoms are in close contact, as in a well-fitted binding interface.

Hydrophobic Effect: This is a major driving force for the binding of molecules in aqueous solutions. Nonpolar residues, such as the alanine (B10760859) residues in this compound, are driven together to minimize their contact with water, leading to the release of ordered water molecules and a favorable increase in entropy.

The specificity of these interactions is determined by the three-dimensional shapes of the peptide and its ligand, a concept often described by the "lock and key" or the more refined "induced fit" and "conformational selection" models. fiveable.me The induced-fit model suggests that the binding of a ligand can cause a conformational change in the protein, while the conformational selection model posits that proteins exist in a range of conformations, and the ligand selectively binds to the one that is most complementary. fiveable.me

Investigation of Binding Affinities and Specificity for this compound with Macromolecular Targets

While specific binding affinity data for this compound with particular macromolecular targets is not extensively detailed in the provided search results, we can infer its potential behavior based on studies of similar peptides. For instance, peptides containing tyrosine have been investigated for their binding to various receptors.

The binding affinity of a peptide is a measure of the strength of the interaction between the peptide and its binding partner. It is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity.

The specificity of this compound would be determined by how well its sequence and conformation match a particular binding site on a macromolecular target, to the exclusion of other potential binding partners. The alanine residues provide a degree of conformational flexibility, while the central tyrosine residue is poised to make key specific contacts.

Table 1: Examples of Binding Affinities for Tyrosine-Containing Peptides with Various Receptors

| Peptide/Ligand | Receptor/Target | Binding Affinity (IC50/Kd) | Reference |

| H-Tyr-D-MetO-Phe-Gly-OCH3 | µ-opioid receptor | High selectivity | nih.gov |

| H-Tyr-c[Cys-Phe-Aph-Trp-Lys-Thr-Phe-Cys]-OH | sst(4) receptor | IC50 = 1.9 nM | nih.gov |

| H-Tyr-c[Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys]-OH | sst(4) receptor | IC50 = 1.98 nM | nih.gov |

| H-Tyr-D-MetO-Phe-Sar-NH2 | µ, δ, κ opioid sites | Lower affinity than morphine, but stronger analgesia | nih.gov |

| H2NC=(NH)-Tyr-D-MetO-Phe-Gly-NH2 | µ, δ, κ opioid sites | Lower affinity than morphine, but stronger analgesia | nih.gov |

This table is illustrative and shows data for peptides with some similarity to the subject peptide, highlighting the role of tyrosine in receptor binding.

Role of the Tyrosine Residue in this compound's Binding Interfaces (e.g., specific interactions)

The tyrosine residue is a versatile amino acid that plays a crucial role in molecular recognition at protein-protein interfaces. nih.govpnas.org Its side chain contains both a hydrophobic aromatic ring and a polar hydroxyl group, allowing it to participate in a variety of interactions:

Hydrogen Bonding: The hydroxyl group of the tyrosine side chain can act as both a hydrogen bond donor and acceptor, forming specific hydrogen bonds with polar residues on a binding partner.

π-π Stacking: The aromatic ring of tyrosine can engage in π-π stacking interactions with other aromatic residues (such as phenylalanine, tryptophan, or another tyrosine) on the binding partner. This involves the stacking of the electron-rich aromatic rings.

Cation-π Interactions: The electron-rich aromatic ring of tyrosine can also interact favorably with positively charged groups (cations), such as the side chains of lysine (B10760008) or arginine.

Studies have shown that tyrosine is overrepresented in the antigen-binding sites of antibodies, where it is a dominant contributor to the intermolecular contacts and the buried surface area upon antigen binding. nih.govpnas.org This highlights the importance of tyrosine in mediating high-affinity and specific molecular recognition. nih.gov The phenolic side chain of tyrosine is also involved in various molecular interactions and biosynthetic transformations. nih.gov In some contexts, tyrosine residues can form dityrosine (B1219331) cross-links through an oxidative process. nih.gov

Conformational Changes of this compound upon Molecular Recognition

Upon binding to a macromolecular target, a flexible peptide like this compound is likely to undergo conformational changes. iucr.org The unbound peptide in solution will exist as an ensemble of different conformations. The process of molecular recognition involves the selection of a specific conformation that is complementary to the binding site of the target molecule. fiveable.me

This transition from a flexible, unbound state to a more rigid, bound state is a key aspect of the induced-fit model of molecular recognition. The binding energy released upon the formation of non-covalent interactions must compensate for the entropic penalty of fixing the peptide into a single conformation.

Enzymatic Interaction and Post Translational Modification Potential of H Ala Ala Ala Tyr Ala Ala Oh

H-Ala-Ala-Ala-Tyr-Ala-Ala-OH as a Substrate for Protein Tyrosine Kinases

Protein tyrosine kinases (PTKs) are crucial enzymes that regulate numerous cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of tyrosine residues on their protein substrates. This phosphorylation event acts as a molecular switch, altering the substrate's function, localization, or interaction with other proteins. Short, synthetic peptides are widely used as model substrates to investigate the specificity and catalytic mechanism of these kinases in a controlled, simplified system. elifesciences.orgelifesciences.org

While the specific hexapeptide this compound is commercially available, extensive documentation detailing its use as a standard, characterized substrate for a specific protein tyrosine kinase is not prevalent in the reviewed literature. chemmol.comchemicalcentre.co.in However, peptides with similar motifs, particularly the Tyr-Ala-Ala (YAA) sequence, are found within known kinase substrates. For instance, a well-characterized substrate for the c-Abl kinase contains the sequence EAIYAA PFAKKK, highlighting that the residues C-terminal to the tyrosine are important for recognition. elifesciences.org The study of such defined peptides helps to dissect the fundamental requirements of kinase-substrate recognition, independent of the complex structural and recruitment factors present in large protein substrates. elifesciences.org

The specificity of protein tyrosine kinases—their ability to select and phosphorylate the correct tyrosine residues among thousands of potential sites—is critical for maintaining the fidelity of cellular signaling. elifesciences.org For short peptide substrates, this specificity is primarily dictated by the amino acid sequence flanking the target tyrosine residue. elifesciences.org

Several key factors determine this specificity:

Flanking Residues: The amino acids at positions immediately surrounding the tyrosine (e.g., from -5 to +5) are the most critical determinants. High-throughput screening of peptide libraries has revealed that different kinase families have distinct preferences. For example, the c-Abl kinase favors a bulky aliphatic residue at the -1 position (relative to tyrosine) and an alanine (B10760859) at the +1 position. elifesciences.org

Electrostatic Interactions: The charge of the residues near the tyrosine can play a significant role. Many PTKs prefer acidic residues (aspartate, glutamate) located N-terminal to the target tyrosine. Conversely, the Src-family kinase Lck is inhibited by an abundance of negatively charged residues flanking the target site. elifesciences.org The peptide this compound, with its neutral alanine residues, lacks strong electrostatic cues and may serve as a baseline or generic substrate for certain kinases.

Hydrophobic and Steric Factors: The size and shape of the amino acid side chains in the binding pocket of the kinase's active site must accommodate the substrate's side chains. The relatively small and non-bulky nature of alanine may allow this peptide to fit into the active sites of a broader range of kinases, albeit potentially with lower affinity than optimized sequences.

The systematic analysis of thousands of peptide sequences has allowed for the development of predictive models, or motifs, for many kinases, providing a quantitative description of their sequence specificity. elifesciences.orgelifesciences.org

The efficiency with which a kinase phosphorylates a substrate is quantified by its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

Table 1: Kinetic Parameters of Selected Peptide Substrates for Protein Tyrosine Kinases

| Kinase | Peptide Substrate | Kₘ (µM) | Vₘₐₓ or Relative Rate | Source |

|---|---|---|---|---|

| Abl Kinase | H-Glu-Ala-Ile-Tyr-Ala-Ala-Pro-Phe-Ala-Lys-Lys-Lys-OH | 4 | Not specified | biorxiv.org |

| c-Src Mutant (Q423E) | AEEEIY GEFEAKK | 250 (concentration used) | ~0.15 (Initial Velocity, AU) | elifesciences.org |

This table is for illustrative purposes, showing data for other peptide substrates in the absence of specific data for this compound.

Determinants of Tyrosine Phosphorylation Specificity for Short Peptides

Interaction of this compound with Protein Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are the enzymatic counterparts to PTKs, responsible for removing phosphate groups from phosphotyrosine residues. This dephosphorylation is essential for terminating or modulating signaling pathways. The substrate for a PTP is therefore the phosphorylated version of the peptide, in this case, H-Ala-Ala-Ala-pTyr-Ala-Ala-OH, where pTyr represents phosphotyrosine.

The unphosphorylated hexapeptide, this compound, would not serve as a substrate for PTPs. It is theoretically possible for it to act as a competitive or allosteric inhibitor, binding to the phosphatase without being acted upon, but there is no evidence in the literature to suggest this specific interaction occurs.

The specificity of PTPs for their phosphopeptide substrates is also determined by the amino acids flanking the phosphotyrosine. For example, studies on the PTP TULA-2 revealed a preference for proline at the -1 position and acidic or aromatic residues at the C-terminal side of the phosphotyrosine. The interaction between a PTP and its substrate can also be regulated by non-catalytic domains (like SH2 domains) or by adaptor proteins that bring the enzyme and substrate into proximity within the cell. For instance, the Syk tyrosine kinase contains SH2 domains that bind to phosphotyrosine motifs, a mechanism that is crucial for its recruitment and signaling function.

Exploration of Other Potential Post-Translational Modifications on Tyrosine or Alanine Residues within the Hexapeptide

Beyond phosphorylation, amino acid residues within a peptide can undergo a wide array of other post-translational modifications (PTMs), which can further diversify their structure and function.

Potential Modifications on Tyrosine:

Oxidation: The phenolic side chain of tyrosine can be oxidized under conditions of oxidative stress to form a covalent dimer known as dityrosine (B1219331). This cross-linking can alter peptide structure and function.

Sulfation: Tyrosine sulfation is a common PTM in secreted proteins and peptides, catalyzed by tyrosylprotein sulfotransferase (TPST). However, this modification typically requires the presence of acidic residues, particularly an aspartate, N-terminal to the tyrosine, a motif not present in this compound.

Nitration: The addition of a nitro group (NO₂) to the aromatic ring of tyrosine can occur under conditions of nitrative stress.

Potential Modifications on Alanine:

N-terminal Acetylation: The N-terminal alanine residue of this peptide could be a target for N-α-acetylation. This is a very common modification in eukaryotes that involves the addition of an acetyl group to the free alpha-amino group of the first amino acid. It can affect protein stability and synthesis.

Side Chain Modification: The methyl side chain of alanine is generally considered chemically inert and is not a common site for PTMs. However, rare modifications like arginylation on an alanine residue have been reported in specific protein contexts after proteolytic cleavage.

Table 2: Summary of Potential Post-Translational Modifications for this compound

| Residue | Position(s) | Potential Modification | Description |

|---|---|---|---|

| Alanine | 1 (N-terminus) | N-α-acetylation | Addition of an acetyl group to the N-terminal amino group. |

| Tyrosine | 4 | Phosphorylation | Addition of a phosphate group to the hydroxyl side chain. |

| Tyrosine | 4 | Oxidation (Dityrosine) | Covalent cross-linking with another tyrosine residue. |

Computational Modeling and Simulation Approaches for H Ala Ala Ala Tyr Ala Ala Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling of H-Ala-Ala-Ala-Tyr-Ala-Ala-OH

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems. For this compound, MD simulations can map out the vast landscape of its possible three-dimensional structures, or conformations, in solution. This is crucial as the peptide's biological function is intrinsically linked to its shape.

Selection of Appropriate Force Fields and Solvent Models

The accuracy of MD simulations is heavily dependent on the chosen force field and solvent model. A force field is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For peptides like this compound, several well-established force fields are commonly employed, each with its own strengths and weaknesses. researchgate.net

Commonly used protein force fields include CHARMM, AMBER, OPLS, and GROMOS. researchgate.netnih.govmdpi.com The CHARMM and AMBER force fields are particularly well-regarded for their accuracy in simulating proteins and peptides. researchgate.net For instance, the CHARMM36m force field has been shown to be effective for normal amino acids. jst.go.jp The choice of solvent model, which represents the surrounding water molecules, is also critical. Models like TIP3P and SPC/E are frequently used in conjunction with these force fields to simulate the aqueous environment. jst.go.jpresearchgate.net The selection of a specific force field and water model combination can influence the conformational preferences observed in simulations. plos.org

| Force Field Family | Common Applications | Key Characteristics |

| CHARMM | Proteins, Peptides, Nucleic Acids | Widely used, well-validated for biomolecular systems. Includes polarizable options (Drude). researchgate.netnih.gov |

| AMBER | Proteins, Peptides, DNA, RNA | Considered highly accurate for nucleic acids and also widely used for proteins. researchgate.net |

| OPLS | Organic Liquids, Proteins | Developed to reproduce experimental properties of organic liquids, also applied to biomolecules. researchgate.netmdpi.com |

| GROMOS | Biomolecular Systems | Often used as a united-atom force field, where non-polar hydrogens are not explicitly represented. researchgate.net |

Application of Enhanced Sampling Techniques (e.g., Replica Exchange Molecular Dynamics)

A significant challenge in MD simulations of peptides is adequately sampling their vast conformational space within a computationally feasible timeframe. Standard MD simulations can become trapped in local energy minima, failing to explore all relevant conformations. To overcome this, enhanced sampling techniques are employed. aip.orgmdpi.com

Replica Exchange Molecular Dynamics (REMD) is a powerful and widely adopted enhanced sampling method. nih.govaip.org In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. nih.gov Periodically, the coordinates of replicas at neighboring temperatures are swapped based on a probability criterion. aip.org This allows replicas at higher temperatures, which can more easily overcome energy barriers, to be exchanged with lower-temperature replicas, thereby accelerating the exploration of the conformational landscape at the temperature of interest. nih.govnih.gov Other variations, such as Hamiltonian-REMD, apply different potential energy functions to the replicas to enhance sampling along specific degrees of freedom. nih.gov

Molecular Docking and Binding Site Prediction for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. rasayanjournal.co.inacademie-sciences.fr For this compound, docking can be used to predict how it might interact with a target protein. The process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. academie-sciences.fr

Predicting the binding site on a protein surface is a critical first step. Various computational methods have been developed for this purpose, ranging from those that use geometric properties of the protein surface to machine learning approaches that leverage information from known protein-peptide complexes. nih.govbiorxiv.orgoup.com These methods can identify potential "hot-spots" on a protein surface where the peptide is likely to bind. nih.gov For a peptide like this compound, the tyrosine residue, with its aromatic ring and hydroxyl group, could play a significant role in binding interactions.

| Docking Software | Approach | Key Features |

| AutoDock Vina | Employs a Lamarckian genetic algorithm for ligand conformational searching. | Widely used, known for its speed and accuracy in predicting binding modes. nih.gov |

| iGEMDOCK | Uses an empirical scoring function and an evolutionary approach for docking. | Provides visualization of interactions and is used for screening large compound libraries. rasayanjournal.co.in |

| PepNN | A deep learning approach for predicting peptide binding sites. | Utilizes a reciprocal attention mechanism to account for peptide flexibility. biorxiv.org |

| AF2BIND | Leverages the internal representations of AlphaFold2 to predict small-molecule-binding residues. | Can predict binding sites without prior knowledge of homologous structures. biorxiv.org |

Free Energy Calculations of this compound Conformational Transitions and Binding Events

While MD simulations provide a dynamic picture of molecular behavior, free energy calculations offer a quantitative measure of the stability of different states, such as different conformations or the bound versus unbound state of a complex. frontiersin.org These calculations are computationally demanding but provide crucial insights into the thermodynamics of molecular processes.

Methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) are rigorous approaches that calculate the free energy difference between two states by connecting them through a non-physical, or "alchemical," pathway. frontiersin.org Other methods, such as umbrella sampling, calculate the potential of mean force (PMF) along a predefined reaction coordinate, which can describe a conformational change or a binding/unbinding event. frontiersin.orgpnas.org These calculations can reveal the relative populations of different conformations of this compound and the energetic barriers between them.

In Silico Design and Optimization Strategies for this compound Analogues

Computational methods are not only for analysis but also for the design of new molecules with improved properties. frontiersin.orgnih.gov Starting with the structure of this compound, in silico strategies can be used to design analogues with, for example, enhanced binding affinity for a specific target or improved stability.

This can involve making systematic modifications to the peptide sequence, such as amino acid substitutions, and then using computational tools to predict the effect of these changes. bohrium.comnih.gov For instance, one could computationally perform an "alanine scan," where each residue of the peptide is systematically replaced with alanine (B10760859) to identify key residues for binding. mdpi.com Machine learning models can also be trained on existing data to predict the properties of novel peptide sequences, accelerating the design process. mdpi.commdpi.com These computational predictions can then guide the synthesis and experimental testing of the most promising analogues, creating a synergistic cycle of design and validation. frontiersin.org

| Computational Design Strategy | Description | Application for this compound Analogues |

| Sequence-Based Design | Modifying the amino acid sequence to alter physicochemical properties. frontiersin.orgnih.gov | Systematically substituting residues to enhance binding affinity or stability. |

| Structure-Based Design | Utilizing the 3D structure of the peptide-target complex to guide modifications. nih.gov | Designing modifications that improve complementary interactions at the binding interface. |

| Peptide Optimization | Introducing constraints like cyclization to improve stability and binding. nih.gov | Exploring cyclic analogues of this compound for enhanced properties. |

| Machine Learning Prediction | Using trained models to predict the properties of new peptide sequences. mdpi.commdpi.com | Screening large virtual libraries of analogues to identify promising candidates for synthesis. |

Bioinspired Design Principles and Functional Materials Derived from H Ala Ala Ala Tyr Ala Ala Oh

Leveraging the Hexapeptide Structure of H-Ala-Ala-Ala-Tyr-Ala-Ala-OH for Novel Biomaterials

The development of novel biomaterials often relies on building blocks that are both biocompatible and possess tunable structural properties. The this compound peptide is an exemplary candidate due to the distinct roles of its constituent amino acids. The alanine-rich domains provide structural stability and drive assembly through hydrophobic interactions, while the central tyrosine residue introduces functionality for specific interactions and environmental responsiveness.

Alanine (B10760859), a non-polar, hydrophobic amino acid, is known to favor the formation of stable α-helical or β-sheet structures, which are fundamental to the mechanical properties of many structural proteins. chemimpex.comrsc.org Poly-alanine sequences are noted for their role in promoting hydrophobic interactions that can lead to the formation of ordered aggregates and fibrils. rsc.org In contrast, tyrosine contains a large, aromatic side chain with a hydroxyl group, making it capable of participating in hydrogen bonding and π-π stacking interactions. acs.org These interactions are crucial for molecular recognition and the stabilization of complex protein structures.

The strategic placement of a single tyrosine within a poly-alanine sequence creates an amphiphilic character, which is a key driver for the formation of higher-order structures suitable for biomaterial applications, such as hydrogels for 3D cell culture or scaffolds for tissue engineering. chemimpex.com The tyrosine hydroxyl group also serves as a chemical handle for modification or for conjugating other molecules, such as drugs or imaging agents, thereby creating multifunctional biomaterials.

| Amino Acid | Key Structural Feature | Primary Interaction Type | Potential Contribution to Biomaterials |

| Alanine (Ala) | Small, non-polar methyl group | Hydrophobic Interactions | Promotes structural stability (α-helices/β-sheets) and self-assembly; enhances mechanical strength. chemimpex.comrsc.org |

| Tyrosine (Tyr) | Aromatic ring with a hydroxyl group | π-π Stacking, Hydrogen Bonding | Provides sites for molecular recognition, environmental sensing (pH/redox), and chemical functionalization. acs.org |

This interactive table summarizes the properties of the constituent amino acids of this compound and their relevance in biomaterial design.

Design and Development of Peptidomimetics and Analogues Based on this compound

While peptides are excellent candidates for therapeutic and biotechnological applications, their use can be limited by low bioavailability and rapid degradation by proteases. unibo.it Peptidomimetics—molecules that mimic the structure and function of peptides but with modified, non-peptidic structures—are designed to overcome these limitations. unibo.itunc.edu The sequence of this compound serves as a valuable template for designing such analogues.

Key strategies for developing peptidomimetics from this hexapeptide include:

Amino Acid Substitution: Replacing the L-alanine residues with their D-enantiomers (D-Ala) can significantly increase resistance to enzymatic degradation, as proteases are highly specific for L-amino acids. unibo.itnih.gov Substituting Glycine for Alanine could introduce conformational flexibility.

Backbone Modification: The peptide bonds (-CO-NH-) are susceptible to cleavage. They can be replaced with more stable isosteres, such as reduced amide bonds (-CH₂-NH-), to enhance the peptide's half-life in biological systems. unibo.it

Cyclization: Linking the N- and C-termini can create a cyclic peptide. This conformational constraint often leads to increased receptor binding affinity, selectivity, and enhanced stability by protecting against proteases. unibo.it

The tyrosine residue is often a key pharmacophore in bioactive peptides, with its aromatic ring and hydroxyl group being critical for receptor binding. nih.govnih.gov Therefore, modifications would likely focus on preserving or enhancing the role of tyrosine while stabilizing the surrounding alanine-rich scaffold.

| Modification Strategy | Target Site in this compound | Rationale and Expected Outcome |

| D-Amino Acid Substitution | Ala residues | Replace L-Ala with D-Ala to increase proteolytic stability. unibo.itnih.gov |

| Backbone Modification | Peptide bonds between residues | Replace amide bond with a non-hydrolyzable isostere to improve in vivo half-life. unibo.it |

| N-Terminal Acetylation | Free amino group of the first Ala | Block degradation by aminopeptidases; remove positive charge. nih.gov |

| C-Terminal Amidation | Free carboxyl group of the last Ala | Block degradation by carboxypeptidases; remove negative charge. nih.gov |

| Cyclization | N-terminus and C-terminus | Create a constrained conformation for enhanced receptor affinity and stability. unibo.it |

This interactive table outlines potential peptidomimetic modifications to the this compound sequence and their scientific rationale.

Conceptual Applications in Advanced Sensing Systems Based on this compound Recognition

The unique chemical features of this compound make it a promising candidate for use as a molecular recognition element in advanced biosensors. The ability to detect specific analytes often relies on highly selective interactions, which can be provided by the peptide's structure.

The central tyrosine residue is the primary component for sensing applications. Its intrinsic fluorescence can be quenched or enhanced upon binding to a target molecule, forming the basis of a fluorescent sensor. Furthermore, the phenolic hydroxyl group is electrochemically active, allowing for the development of electrochemical sensors that detect binding events through changes in redox potential or current. Aromatic residues like tyrosine are known to be critical for the stability of protein-protein interactions and can be bound with high affinity by synthetic receptors. rsc.org

For practical sensor design, the hexapeptide would be immobilized onto a transducer surface, such as a gold nanoparticle, carbon nanotube, or graphene sheet. conicet.gov.armdpi.com The alanine segments would act as a stable linker and spacer, projecting the functional tyrosine residue away from the surface to ensure its accessibility to the target analyte. Theoretical studies have shown that the adsorption of amino acids like tyrosine onto a graphene sheet alters its electronic transport properties, which can be measured as a change in current, indicating that a peptide containing this residue could function as a highly sensitive electronic biosensor. conicet.gov.ar

| Sensing Modality | Role of this compound | Principle of Detection | Potential Analytes |

| Fluorescence Spectroscopy | Tyrosine acts as an intrinsic fluorophore. | Change in fluorescence intensity or wavelength upon analyte binding. | Metal ions, small organic molecules, proteins. |

| Electrochemical Sensing | The phenolic group of tyrosine is redox-active. | Change in current or potential upon analyte interaction. | Biomolecules, pollutants, redox-active species. conicet.gov.ar |

| Surface Plasmon Resonance (SPR) | Peptide is immobilized as a recognition layer. | Change in refractive index at the sensor surface due to mass change upon binding. | Proteins, nucleic acids, viruses. |

| Graphene-Based FET Sensor | Peptide modulates the electronic properties of graphene. | Change in conductivity of the graphene channel upon analyte binding to the peptide. conicet.gov.ar | Specific biomolecules, ions. conicet.gov.ar |

This interactive table describes conceptual sensing applications using this compound as the recognition element.

Engineering Functional Self-Assembled Systems Inspired by this compound

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Peptides are ideal building blocks for self-assembly due to their programmability and biological relevance. The this compound sequence is architecturally primed for self-assembly, driven by a combination of hydrophobic forces, hydrogen bonding, and π-π stacking.

The primary driving forces for the self-assembly of this hexapeptide are:

Hydrophobic Interactions: The five non-polar alanine residues create a strong hydrophobic effect in aqueous environments, causing the peptides to aggregate to minimize their contact with water. rsc.org

π-π Stacking: The aromatic rings of the tyrosine residues from adjacent peptide chains can stack on top of each other, providing significant stabilization to the assembled structure. acs.orgnih.gov This interaction is a well-known driver in the self-assembly of aromatic amino acids and peptides. acs.org

Hydrogen Bonding: The amide groups in the peptide backbone can form extensive networks of hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. These β-sheet structures often serve as the core of self-assembled nanofibers and hydrogels. rsc.org

The specific sequence, featuring a central functional residue (Tyr) flanked by structural, hydrophobic residues (Ala), suggests that this peptide could assemble into well-defined fibrillar nanostructures. In such an arrangement, the alanine segments would form the core of the fibril through interdigitated β-sheets, while the tyrosine side chains would be displayed on the fibril's surface. This would create a functionalized nanomaterial where the tyrosine residues are available for catalysis, molecular recognition, or templating the growth of other materials, such as inorganic nanoparticles. Such self-assembled systems could form hydrogels capable of entrapping large amounts of water, making them suitable for drug delivery and tissue engineering. acs.org

| Driving Force | Contributing Residues | Resulting Structure/Interaction | Functional Implication |

| Hydrophobic Effect | Alanine (x5) | Aggregation of peptide chains to shield non-polar groups from water. rsc.org | Initiates the self-assembly process. |

| π-π Stacking | Tyrosine | Ordered stacking of aromatic rings between adjacent peptides. acs.orgnih.gov | Stabilizes the core of the assembled structure; introduces electronic properties. |

| Hydrogen Bonding | Peptide Backbone, Tyr -OH | Formation of extended β-sheet secondary structures. | Provides mechanical rigidity and stability to nanofibers and hydrogels. |

This interactive table summarizes the key non-covalent interactions driving the self-assembly of this compound.

Advanced Biophysical Characterization Methodologies Applied to H Ala Ala Ala Tyr Ala Ala Oh

Spectroscopic Techniques

Spectroscopy is a cornerstone for the non-invasive study of peptides in solution. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal intricate details about molecular structure, conformation, and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution, offering insights that are complementary to solid-state methods like X-ray crystallography. For a peptide such as H-Ala-Ala-Ala-Tyr-Ala-Ala-OH, NMR can confirm the primary sequence and provide detailed information about the conformation of the peptide backbone and the orientation of its side chains.

Proton (¹H) NMR is particularly informative. The chemical shifts of the amide protons are sensitive to their local environment and can indicate the presence of secondary structures like β-sheets or random coils. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign all the proton resonances to their specific amino acid residues within the peptide sequence. uzh.ch The Nuclear Overhauser Effect (NOE), which arises from the spatial proximity of protons, is then used to determine inter-proton distances, providing crucial constraints for calculating the three-dimensional structure of the peptide.

Carbon-¹³ (¹³C) NMR provides complementary information, with the chemical shifts of the alpha and beta carbons being particularly sensitive to the secondary structure of the peptide. researchgate.net For instance, differences in ¹³C chemical shifts can distinguish between helical and sheet conformations. In studies of similar peptides, significant changes in ¹³C chemical shifts, particularly for the carbonyl carbons, have been observed upon changes in the protonation state of terminal groups. researchgate.net

The combination of ¹H and ¹³C NMR data allows for a comprehensive structural analysis of this compound in solution, revealing its conformational preferences and flexibility.

Table 1: Representative NMR Methodologies for Peptide Structural Analysis

| NMR Experiment | Information Obtained | Relevance to this compound |

| 1D ¹H NMR | Provides initial assessment of sample purity and folding. Amide proton chemical shifts can indicate secondary structure. nih.govuzh.ch | Confirmation of the presence of the tyrosine aromatic protons and the alanine (B10760859) methyl protons. |

| 2D COSY/TOCSY | Establishes through-bond correlations between protons, enabling sequential assignment of amino acid residues. uzh.ch | Crucial for unambiguously assigning the resonances of the five alanine residues. |

| 2D NOESY | Identifies through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation. | Defines the peptide's three-dimensional fold and the orientation of the tyrosine side chain relative to the alanine residues. |

| ¹³C NMR | Provides information on the secondary structure based on the chemical shifts of Cα, Cβ, and carbonyl carbons. researchgate.net | Complements ¹H NMR data to refine the secondary structure determination. |

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight determination and sequence verification. For this compound, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed techniques. ESI-MS is particularly useful for analyzing peptides directly from solution, and it can confirm the molecular weight of the peptide with high accuracy.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide and identify any modifications. In this technique, the parent ion corresponding to the peptide is isolated and fragmented, and the resulting fragment ions are analyzed. The pattern of fragment ions allows for the determination of the amino acid sequence, confirming the identity of this compound. This method is also highly effective in identifying by-products that may arise during peptide synthesis, such as deletions or modifications of amino acid side chains. nih.gov For example, MS/MS can detect the oxidation of the tyrosine residue or the formation of succinimide (B58015) at aspartic acid residues in similar peptides. nih.gov

Beyond basic characterization, MS can be used to study non-covalent interactions between the peptide and other molecules, providing insights into its binding properties.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₃₆N₆O₈ | |

| Molecular Weight (Da) | 536.578 | |

| Observed [M+H]⁺ (m/z) | 537.6 |

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. utexas.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The peptide backbone, when arranged in regular secondary structures like α-helices, β-sheets, or turns, gives rise to characteristic CD spectra.

For this compound, which is rich in alanine, a residue known to favor helical conformations but also capable of participating in β-sheets, CD is crucial for determining its conformational state under different conditions (e.g., pH, temperature, solvent). A typical α-helix is characterized by a positive band around 195 nm and two negative bands at approximately 208 and 222 nm. utexas.edu A β-sheet structure shows a negative band around 218 nm and a positive band near 195 nm. utexas.edu A random coil conformation, indicative of an unfolded peptide, typically displays a strong negative band below 200 nm. jst.go.jp

The presence of the tyrosine residue can also contribute to the CD spectrum in the near-UV region (250-300 nm), providing information about the local environment of the aromatic side chain. unito.it In some cases, a small positive peak around 230 nm in the CD spectra of related peptides has been correlated with strong binding affinity, suggesting its importance for maintaining a preferred secondary structure. jst.go.jp

Fluorescence spectroscopy is a highly sensitive method for studying the local environment and dynamics of fluorescent residues within a peptide. In this compound, the intrinsic fluorescence of the tyrosine residue serves as a natural probe. The emission properties of tyrosine, such as its quantum yield and emission maximum, are sensitive to the polarity of its microenvironment and its interactions with neighboring residues.

Time-resolved fluorescence measurements can provide even more detailed information about the dynamics of the peptide. By measuring the fluorescence lifetime of tyrosine, one can gain insights into the conformational flexibility of the peptide backbone and the local motions of the tyrosine side chain. nih.gov For instance, multiple fluorescence lifetimes can indicate the existence of different conformational states or rotamers of the tyrosine ring that interconvert on the nanosecond timescale. nih.gov

Fluorescence correlation spectroscopy (FCS) can be used to study the translational diffusion of the peptide, providing information about its size and aggregation state. By analyzing the fluctuations in fluorescence intensity in a small observation volume, FCS can determine the diffusion coefficient of the peptide, which is related to its hydrodynamic radius. This allows for the detection of peptide self-assembly into oligomers or larger aggregates.

The molecular recognition of tyrosine-containing peptides has been studied using fluorescence, where the interaction with other molecules can lead to changes in the tyrosine emission spectrum, such as quenching or a shift in the emission maximum. acs.orgcsic.es

Circular Dichroism (CD) for Secondary Structure Analysis

Scattering and Microscopy Techniques

Dynamic Light Scattering (DLS) is a complementary technique that measures the hydrodynamic radius of particles in solution by analyzing the time-dependent fluctuations in scattered light intensity. DLS is particularly useful for detecting the presence of aggregates and for monitoring the kinetics of peptide self-assembly. It can provide a rapid assessment of the size distribution of peptide assemblies in a sample. For instance, DLS can confirm the absence of large aggregates in a peptide solution before conducting other biophysical experiments.

Together, SAXS and DLS provide a comprehensive picture of the size, shape, and assembly behavior of this compound in solution, which is crucial for understanding its potential biological functions and for its application in nanotechnology. nih.gov The self-assembly of similar surfactant-like peptides into nanosheets has been characterized by a combination of techniques including SAXS. acs.org

Transmission Electron Microscopy (TEM) for Morphological Analysis of Self-Assembled Structures

Transmission Electron Microscopy (TEM) is an indispensable technique for the direct visualization of the morphology of supramolecular structures formed by self-assembling molecules. For a peptide such as this compound, which contains a hydrophobic tyrosine residue and multiple alanine residues, self-assembly in aqueous solutions is a highly probable event, leading to the formation of ordered nanostructures. dovepress.comnih.gov The process is driven by a combination of hydrogen bonding, hydrophobic interactions between the aromatic tyrosine ring and methyl groups of alanine, and electrostatic interactions. nist.gov

In a typical TEM experiment, a dilute solution of the peptide is prepared under conditions that promote self-assembly (e.g., a specific pH or concentration). nih.gov A small aliquot of this solution is deposited onto a TEM grid, often a formvar carbon-coated grid, and allowed to air-dry. nih.govnih.gov Negative staining, commonly with a solution of a heavy metal salt like uranyl acetate, is employed to enhance the contrast between the peptide structures and the background. nih.govnih.gov

The electron beam passes through the sample, and the resulting image reveals the morphology of the assembled structures. For peptides with similar compositions, these structures are often observed as nanofibers or nanotubes. dovepress.comcsic.es TEM analysis allows for the precise measurement of the dimensions of these nanostructures, such as their diameter and length. dovepress.comresearchgate.net For instance, studies on other self-assembling peptides have revealed nanofibers with diameters typically ranging from 5 to 20 nm and lengths extending to several micrometers. dovepress.comresearchgate.net The resulting images can show individual fibers, bundles of fibers, or extensive networks forming a hydrogel matrix. dovepress.com

Table 1: Representative Morphological Data for Self-Assembling Peptides from TEM Analysis

This table illustrates typical data obtained from TEM for self-assembling peptides similar to this compound.

| Feature | Observed Characteristic | Typical Dimension Range | Reference |

| Morphology | Elongated nanofibers, fibrous networks | N/A | dovepress.comcsic.es |

| Nanofiber Diameter | Uniform, cylindrical | 5 - 20 nm | dovepress.comresearchgate.net |

| Nanofiber Length | Polydisperse | 50 nm - several µm | dovepress.com |

| Structure | Formation of dense, intertwined fibrillar networks leading to hydrogel formation. | N/A | dovepress.com |

Calorimetry Techniques

Calorimetry techniques are fundamental for characterizing the energetic changes associated with molecular interactions and conformational transitions. They provide direct measurements of the heat absorbed or released during a process, offering deep insights into the thermodynamics of peptide stability and binding. journaljpri.com

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative determination of the thermodynamic parameters of biomolecular interactions. nih.govtainstruments.com It is considered a gold-standard method because it provides a complete thermodynamic profile of a binding event in a single experiment, without the need for labeling or immobilization. tainstruments.comspringernature.comwur.nl

In a hypothetical ITC experiment to study the binding of this compound to a target protein, the peptide solution would be placed in the injection syringe, while the target protein solution would be in the sample cell of the calorimeter. tainstruments.comwur.nl The peptide is then titrated into the protein solution in a series of small, precise injections. Each injection triggers a heat change (either exothermic or endothermic) resulting from the binding interaction, which is measured by the instrument. wur.nl

The resulting data, a plot of heat flow versus time, is integrated to yield the heat change per injection. This is then plotted against the molar ratio of the peptide to the protein. Fitting this binding isotherm to a suitable binding model allows for the direct determination of the key thermodynamic parameters:

Binding Affinity (K_a) or its reciprocal, the Dissociation Constant (K_D) : Measures the strength of the interaction.

Enthalpy Change (ΔH) : The heat released or absorbed upon binding, reflecting changes in hydrogen bonding and van der Waals interactions. nih.gov

Stoichiometry (n) : The number of peptide molecules that bind to one molecule of the target protein. cam.ac.uk

From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, revealing whether the interaction is driven by enthalpy, entropy, or both. tainstruments.com For example, a favorable entropy of desolvation, often seen in interactions involving hydrophobic regions, can be a significant driving force. nih.gov

Table 2: Representative Thermodynamic Data from an ITC Experiment

This table presents plausible thermodynamic parameters for the interaction of a peptide like this compound with a target protein, based on literature values for similar systems. nih.gov

| Thermodynamic Parameter | Symbol | Representative Value | Unit |

| Stoichiometry | n | 1.1 (± 0.1) | - |

| Association Constant | K_a | 2.5 x 10⁵ (± 0.3 x 10⁵) | M⁻¹ |

| Dissociation Constant | K_D | 4.0 | µM |

| Enthalpy Change | ΔH | -8.5 (± 0.5) | kcal/mol |

| Entropy Change | ΔS | +15.2 (± 0.8) | cal/mol·K |

| Gibbs Free Energy Change | ΔG | -7.4 | kcal/mol |

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment